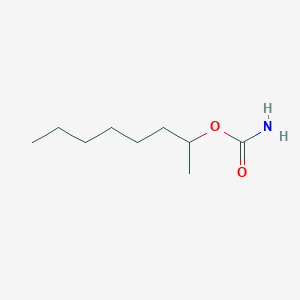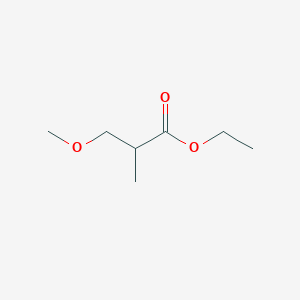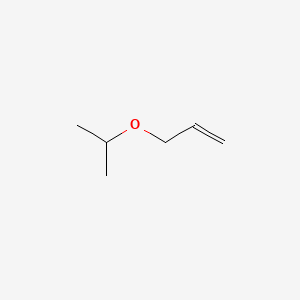![molecular formula C13H15NO5 B14726945 Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate CAS No. 5345-31-3](/img/structure/B14726945.png)
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate typically involves the reaction of 4-nitrophenylacetic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate.
Reduction of Carbonyl Group: Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate can be compared with other nitroaromatic esters, such as:
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Ethyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different functional groups.
Propiedades
Número CAS |
5345-31-3 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)12(13(16)19-2)8-5-10-3-6-11(7-4-10)14(17)18/h3-4,6-7,12H,5,8H2,1-2H3 |
Clave InChI |
SSLXJLXDSJJWKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


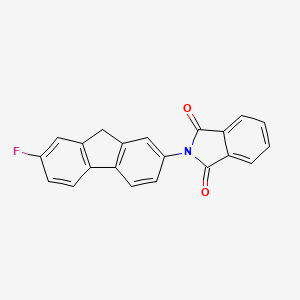


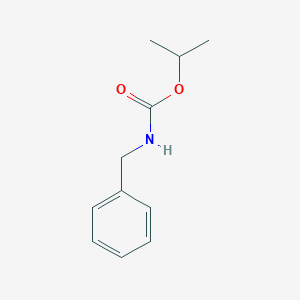
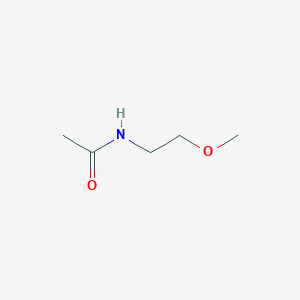


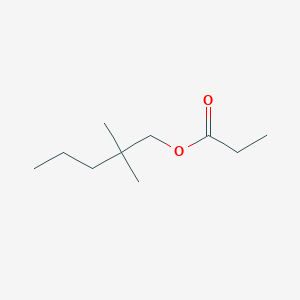
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
